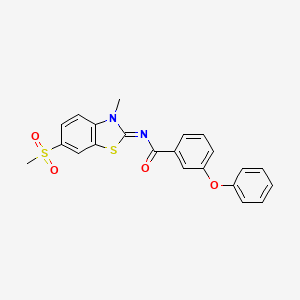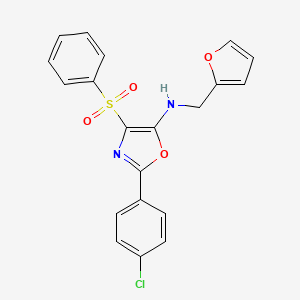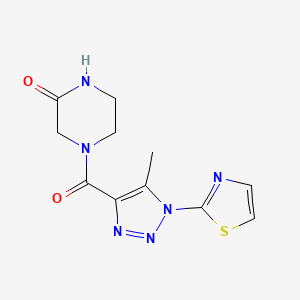![molecular formula C27H22ClN5O3 B2801852 3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide CAS No. 1029770-44-2](/img/structure/B2801852.png)
3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as U-47700 and is classified as an opioid drug. Despite its potential use in the field of medicine, U-47700 has been associated with numerous cases of overdose and death. Therefore, it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to U-47700.
Aplicaciones Científicas De Investigación
CGRP Receptor Antagonism
- Enantioselective Synthesis : A potent calcitonin gene-related peptide (CGRP) receptor antagonist, similar in structure to the chemical , has been synthesized. This antagonist was developed through a convergent, stereoselective, and economical synthesis, demonstrating potential applications in CGRP receptor-related treatments (Cann et al., 2012).
Renin Inhibition
- Design and Discovery as Renin Inhibitors : Compounds with a similar structure were designed and identified as potent renin inhibitors. These compounds have been shown to have favorable pharmacokinetic and pharmacodynamic profiles in rats, indicating potential use in treating conditions involving renin, such as hypertension (Mori et al., 2012).
Analgesic Properties
- Synthesis of Potent Analgesics : A study on the synthesis of related compounds has led to the discovery of extremely potent analgesics. These findings suggest possible applications in pain management (Van Daele et al., 1976).
Alzheimer’s Disease Treatment
- Potential Drug Candidates for Alzheimer’s Disease : A series of N-substituted derivatives, structurally akin to the chemical , was synthesized to evaluate as new drug candidates for Alzheimer’s disease. This indicates potential applications in the treatment or management of Alzheimer’s disease (Rehman et al., 2018).
Cannabinoid Receptor Antagonism
- Structure-Activity Relationships of Antagonists : Studies have been conducted to understand the structure-activity relationships of compounds acting as antagonists to the cannabinoid receptors. Such compounds could be useful in negating the effects of cannabinoids (Lan et al., 1999).
Skeletal Muscle Sodium Channel Blockers
- Development of Antimyotonic Agents : Constrained analogues of tocainide, similar to the compound , have been designed as potent skeletal muscle sodium channel blockers. These have shown an increase in both potency and use-dependency, suggesting applications in conditions like myotonia (Catalano et al., 2008).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in cell division and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have potential antimicrobial or antiviral activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might affect the compound .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O3/c1-16-4-3-5-19(12-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)11-6-17(2)30-26)15-23(34)29-13-18-7-9-20(28)10-8-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUJFIMXNODRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

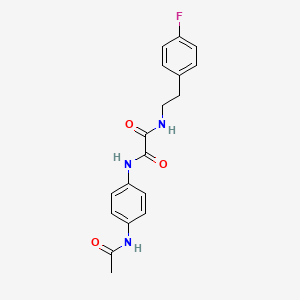
![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)
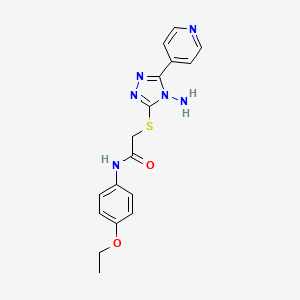
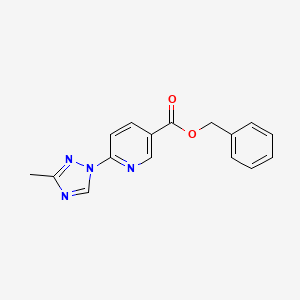
![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

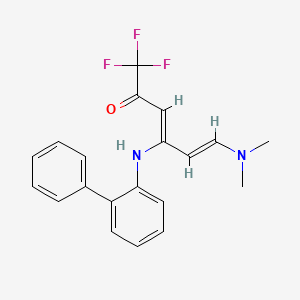
![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)
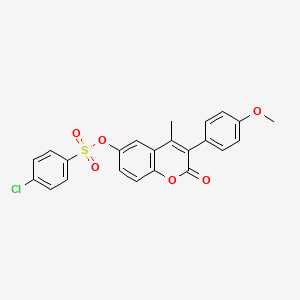
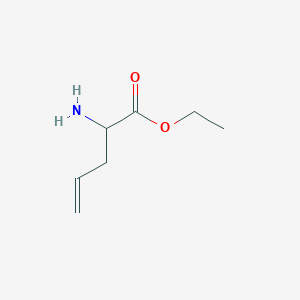
![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)
